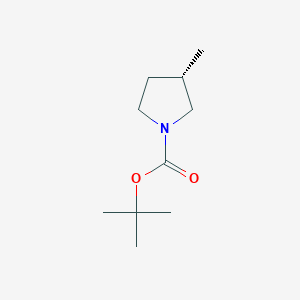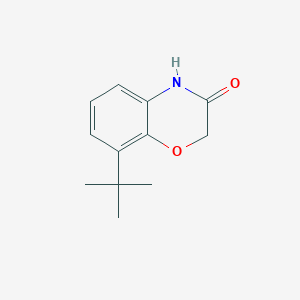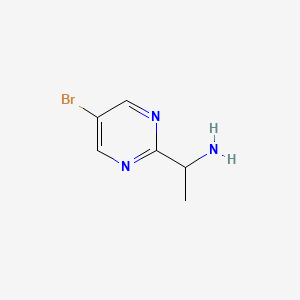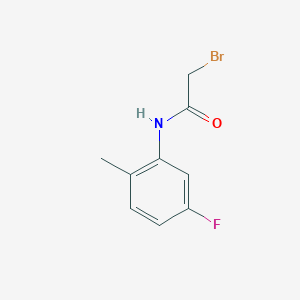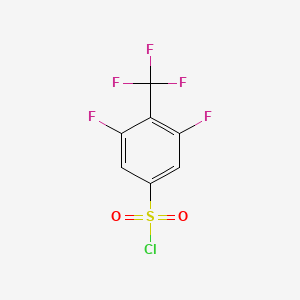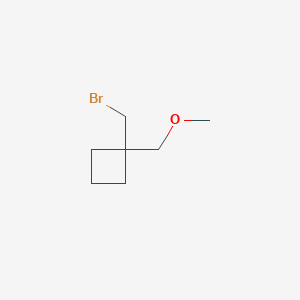![molecular formula C12H16N2 B1376230 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 869494-14-4](/img/structure/B1376230.png)
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Overview
Description
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a chemical compound with the linear formula C12H16N2 . It is a promising building block for medicinal chemistry .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes, including 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, has been developed by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The core of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis
The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Physical And Chemical Properties Analysis
In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Scientific Research Applications
Ligand Development for Neuronal Acetylcholine Receptors
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane derivatives have been explored for their potential as ligands for neuronal nicotinic receptors (nAChRs). The synthesis of a library of these compounds demonstrated their affinity for nAChRs, with certain compounds showing selective partial agonist activity for the α4β2 nAChR subtype. These findings contribute to a better understanding of the structure-activity relationship (SAR) of these compounds for nAChRs (Murineddu et al., 2019).
Dopamine Uptake Inhibitors
Analogues of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane have been synthesized and evaluated for their ability to inhibit dopamine (DA) reuptake. This research provided insights into the potency of these compounds as DA reuptake inhibitors, with certain compounds demonstrating significant activity (Loriga et al., 2007).
Bridged Bicyclic Piperazine Synthesis
The 3,6-diazabicyclo[3.1.1]heptane ring system is used as a key intermediate in the synthesis of bridged bicyclic piperazines, which are important in medicinal chemistry. This synthesis approach leverages the unique properties of the 3,6-diazabicyclo[3.1.1]heptane structure (Walker & Bedore, 2012).
Ligand Development for Nicotinic Acetylcholine Receptors
Novel 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides have been synthesized targeting α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). These compounds exhibit partial or full agonist activities at these receptors, highlighting their potential in pharmacological applications (Strachan et al., 2014).
Biologically Active Bridged Diazabicycloheptanes
Research into the chemical synthesis and biological activity of diazabicycloheptanes, including 3,6-diazabicyclo[3.1.1]heptane derivatives, has expanded understanding of their diverse biological activities. These compounds are derived from two primary scaffold types: 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane (Murineddu et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOPMLUYDDHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,6-diazabicyclo[3.1.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



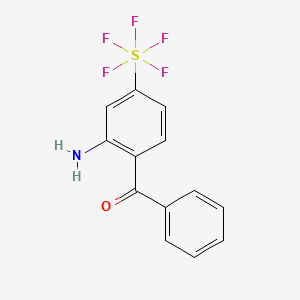


![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)
![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)
